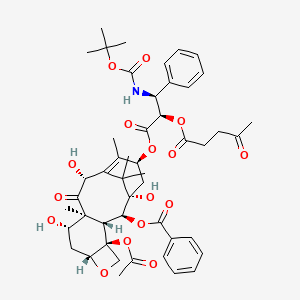

Sudocetaxel

Description

Properties

Molecular Formula |

C48H59NO16 |

|---|---|

Molecular Weight |

906.0 g/mol |

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-15-[(2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(4-oxopentanoyloxy)-3-phenylpropanoyl]oxy-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C48H59NO16/c1-25(50)20-21-33(53)62-37(35(28-16-12-10-13-17-28)49-43(58)65-44(4,5)6)42(57)61-30-23-48(59)40(63-41(56)29-18-14-11-15-19-29)38-46(9,39(55)36(54)34(26(30)2)45(48,7)8)31(52)22-32-47(38,24-60-32)64-27(3)51/h10-19,30-32,35-38,40,52,54,59H,20-24H2,1-9H3,(H,49,58)/t30-,31-,32+,35-,36+,37+,38-,40-,46+,47-,48+/m0/s1 |

InChI Key |

XKHDVNYIFGGXRE-LEPVCIIKSA-N |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)OC(=O)CCC(=O)C)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)OC(=O)CCC(=O)C)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of the cGAS/STING Pathway in the Efficacy of Sudocetaxel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sudocetaxel (TH1902) is a first-in-class peptide-drug conjugate (PDC) that targets the sortilin (SORT1) receptor, which is overexpressed in a variety of solid tumors.[1] This targeted delivery mechanism allows for the selective internalization of its cytotoxic payload, docetaxel, into cancer cells.[2][3][4] Emerging evidence demonstrates that the anti-cancer efficacy of this compound extends beyond its direct cytotoxic effects, critically involving the activation of the innate immune system via the cyclic GMP-AMP synthase (cGAS)/stimulator of interferon genes (STING) pathway.[2][3][4][5] This guide provides an in-depth analysis of the interplay between this compound and the cGAS/STING pathway, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying biological processes.

Introduction to this compound and the cGAS/STING Pathway

This compound is a novel therapeutic agent that links the chemotherapeutic drug docetaxel to a peptide that binds to the SORT1 receptor.[1] This design facilitates the targeted delivery of docetaxel to tumor cells, potentially reducing systemic toxicity.[3] The cGAS/STING pathway is a crucial component of the innate immune system that detects the presence of cytosolic DNA, a danger signal that can arise from pathogenic infection or cellular damage, including that induced by chemotherapy.[6][7] Activation of this pathway leads to the production of type I interferons and other pro-inflammatory cytokines, which in turn stimulate a robust anti-tumor immune response.[8][9] Chemotherapeutic agents, including taxanes like docetaxel, can induce DNA damage, leading to the formation of micronuclei and the release of DNA into the cytoplasm, thereby activating the cGAS/STING pathway.[6][10]

Recent studies have revealed that this compound's therapeutic effect is not solely dependent on its direct cytotoxic action but is also significantly mediated by its ability to trigger immunogenic cell death and modulate the tumor microenvironment through the activation of the cGAS/STING pathway.[2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the efficacy of this compound and its impact on the cGAS/STING pathway.

Table 1: In Vivo Efficacy of this compound in a Syngeneic Murine Melanoma Model (B16-F10)

| Treatment Group | Tumor Growth Inhibition (%) | Increase in Median Animal Survival | Reference |

| Vehicle | - | - | [2][4] |

| Docetaxel | Moderate | Moderate | [2][4] |

| This compound (TH1902) | Superior to docetaxel | Significantly increased | [2][4] |

| This compound + anti-PD-L1 | Further increased | Further increased | [2][4] |

Table 2: Immunohistochemical Analysis of Immune Cell Infiltration in B16-F10 Tumors

| Marker | Treatment Group | Observation | Reference |

| CD45 (Leukocytes) | This compound | Net increase in infiltration | [2][4] |

| Cytotoxic T-cells | This compound | Increased infiltration | [3] |

| Natural Killer (NK) cells | This compound | Increased infiltration | [3] |

| Perforin | This compound | 5-7 fold increase over docetaxel | [3] |

| Granzyme B | This compound | 5-7 fold increase over docetaxel | [3] |

| Caspase-3 | This compound | 5-7 fold increase over docetaxel | [3] |

Table 3: In Vitro Effects of this compound on B16-F10 Melanoma Cells

| Effect | Observation | Reference |

| Cell Proliferation | Inhibited | [2][4][5] |

| Apoptosis | Triggered | [2][4][5] |

| Senescence | Triggered | [2][4][5] |

| cGAS/STING downstream effectors | Induced | [2][4][5] |

| MHC-I Expression | Induced | [2][4][5] |

| PD-L1 Expression | Induced | [2][4][5] |

Table 4: Phase 1 Clinical Trial Data for this compound (NCT04706962)

| Patient Population | Dose | Clinical Benefit | Notable Stable Disease (SD) | Reference |

| Heavily pretreated, advanced solid tumors | 30-420 mg/m² Q3W (dose escalation) | 36% of 25 evaluable patients | Endometrial cancer (33 weeks), Prostate cancer (17 weeks), Ovarian cancer (42 weeks) | [2][3] |

| Advanced solid tumors | 300 mg/m² | Manageable safety profile | Long-term disease stabilization observed | [11] |

Experimental Protocols

This section details the methodologies employed in the key experiments that established the link between this compound and the cGAS/STING pathway, primarily based on the study by Demeule et al., 2024.[2][3][4]

In Vivo Syngeneic Mouse Model

-

Animal Model: C57BL/6 mice.

-

Tumor Cell Line: B16-F10 murine melanoma cells, known to be poorly immunogenic.[3]

-

Tumor Implantation: Subcutaneous injection of B16-F10 cells into the flank of the mice.

-

Treatment Regimens:

-

Vehicle control (intravenous).

-

Docetaxel (intravenous).

-

This compound (TH1902) (intravenous).

-

This compound in combination with an anti-PD-L1 antibody (intraperitoneal).

-

-

Efficacy Assessment:

-

Tumor volume was measured regularly.

-

Animal survival was monitored.

-

-

Immunohistochemistry (IHC):

-

Tumors were harvested, fixed, and sectioned.

-

Sections were stained with antibodies against CD45, markers for cytotoxic T-cells and NK cells, perforin, granzyme B, and caspase-3.

-

Staining intensity and the number of positive cells were quantified.

-

In Vitro Cell-Based Assays

-

Cell Lines: B16-F10 murine melanoma cells.

-

Treatments: Cells were incubated with varying concentrations of docetaxel or this compound.

-

Proliferation Assay: Cell viability was assessed using standard methods (e.g., MTT or CellTiter-Glo).

-

Apoptosis and Senescence Assays:

-

Apoptosis was measured by techniques such as Annexin V/PI staining and flow cytometry.

-

Senescence was evaluated by β-galactosidase staining.

-

-

Western Blot Analysis:

-

Cell lysates were prepared from treated and untreated cells.

-

Proteins were separated by SDS-PAGE and transferred to a membrane.

-

Membranes were probed with antibodies against key proteins in the cGAS/STING pathway (e.g., cGAS, STING, phosphorylated TBK1, phosphorylated IRF3) and downstream effectors (e.g., MHC-I, PD-L1).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described.

References

- 1. This compound zendusortide (TH1902), a novel sortilin-receptor (SORT1)-targeting peptide-drug-conjugate (PDC) in patients (pts) with advanced solid tumors: Results from part 1 (dose-escalation) of a phase 1, open-label study. - ASCO [asco.org]

- 2. Frontiers | this compound Zendusortide (TH1902) triggers the cGAS/STING pathway and potentiates anti-PD-L1 immune-mediated tumor cell killing [frontiersin.org]

- 3. This compound Zendusortide (TH1902) triggers the cGAS/STING pathway and potentiates anti-PD-L1 immune-mediated tumor cell killing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Zendusortide (TH1902) triggers the cGAS/STING pathway and potentiates anti-PD-L1 immune-mediated tumor cell killing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The cGAS/STING Pathway: A Novel Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. embopress.org [embopress.org]

- 8. Frontiers | The activation of cGAS-STING pathway offers novel therapeutic opportunities in cancers [frontiersin.org]

- 9. Cancer immunotherapy strategies that target the cGAS-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Conventional DNA-Damaging Cancer Therapies and Emerging cGAS-STING Activation: A Review and Perspectives Regarding Immunotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ascopubs.org [ascopubs.org]

The Journey Within: A Technical Guide to the Intracellular Trafficking of Sudocetaxel Following SORT1 Binding

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core mechanisms governing the intracellular trafficking of Sudocetaxel Zendusortide (formerly TH1902), a first-in-class peptide-drug conjugate (PDC) targeting the Sortilin (SORT1) receptor. By harnessing the natural internalization function of SORT1, which is overexpressed in various cancer cells, this compound delivers its cytotoxic docetaxel payload directly into malignant cells, aiming to enhance therapeutic efficacy while minimizing systemic toxicity.[1][2][3] This document details the binding, endocytosis, and subsequent trafficking pathway of this compound, summarizes key quantitative data, provides detailed experimental protocols for studying this process, and visualizes the involved pathways.

The this compound-SORT1 Interaction: Binding and Affinity

This compound is comprised of the proprietary peptide TH19P01 conjugated to two molecules of docetaxel via a cleavable linker.[1][4] The TH19P01 peptide was specifically designed to recognize and bind to the extracellular domain of the SORT1 receptor.[2][3] SORT1, a type I transmembrane glycoprotein, functions as a cellular shuttle, rapidly internalizing its ligands from the cell surface for transport to intracellular compartments.[1][5] This binding event is the critical first step for the targeted delivery of docetaxel.

While specific binding affinity data for the this compound peptide (TH19P01) is not widely published, studies on other SORT1-targeting ligands, such as humanized antibodies, provide insight into the high-affinity interactions achievable with this receptor.

| Ligand Type | Ligand Example | Target | Affinity (KD) | Measurement Technique |

| Humanized Antibody | 8D302 | SORT1 ECD | 4.50 x 10-10 M | Bio-Layer Interferometry (BLI) |

| Chimeric Antibody | 8D3CA | SORT1 ECD | 5.61 x 10-10 M | Bio-Layer Interferometry (BLI) |

Table 1: Binding Affinity of Representative SORT1-Targeting Antibodies. The data illustrates the high-affinity binding that can be achieved when targeting the SORT1 receptor. ECD: Extracellular Domain.[6]

Internalization: A Rapid, Receptor-Mediated Endocytosis

Upon binding to this compound, the SORT1 receptor-ligand complex is rapidly internalized. This process is crucial as it facilitates the entry of the docetaxel payload into the cancer cell, bypassing potential efflux pumps like MDR1 that contribute to drug resistance.[4] Studies have demonstrated that the internalization of the TH19P01 peptide is dependent on functional SORT1 processes.[2] The natural ligand for SORT1 is internalized in approximately 4 minutes, highlighting the receptor's efficiency as a transport system.[1]

| Receptor | Ligand Type | Parameter | Value |

| SORT1 | Natural Ligand | Internalization Rate | ~ 4 minutes |

| SORT1 | TH19P01 / TH1902 | Co-localization with Lysosomal Marker (Lamp-1) | Within 30 minutes |

Table 2: Internalization Kinetics Associated with the SORT1 Receptor. The rapid internalization is a key feature of the SORT1-targeting therapeutic strategy.[1][2]

The internalization mechanism is a form of receptor-mediated endocytosis, likely involving the formation of clathrin-coated pits that invaginate to form endocytic vesicles.[7][8]

Intracellular Trafficking: The Endolysosomal Pathway

Once internalized, the vesicle containing the this compound-SORT1 complex embarks on a journey through the endolysosomal pathway. This trafficking route is essential for the eventual cleavage of the linker and release of the docetaxel payload.

-

Early Endosomes: The newly formed vesicles first fuse with early endosomes. This compartment serves as a primary sorting station.[8][9]

-

Late Endosomes & Lysosomes: The complex is then trafficked from early to late endosomes and subsequently to lysosomes. This progression is marked by increasing acidification of the vesicular lumen.[9] Studies using fluorescence microscopy have confirmed that within 30 minutes of internalization, this compound (TH1902) co-localizes with the late endosomal marker Rab-7 and the lysosomal marker Lamp-1.[2]

-

Payload Release: The acidic environment (low pH) within the lysosome facilitates the enzymatic cleavage of the succinyl linker connecting the TH19P01 peptide to the docetaxel molecules.[4][6]

-

Cytosolic Action: Once liberated, docetaxel enters the cytoplasm where it exerts its cytotoxic effect by binding to microtubules, inhibiting their depolymerization, which leads to cell cycle arrest and apoptosis.[2]

Downstream Effects: Activation of the cGAS/STING Pathway

Beyond its direct cytotoxic effect, this compound has been shown to modulate the tumor microenvironment by activating the innate immune system.[10][11] Preclinical research indicates that this compound treatment leads to the activation of the cGAS/STING (cyclic GMP-AMP synthase/stimulator of interferon genes) pathway.[10][11] This activation is a response to cytosolic DNA, which can accumulate as a result of chemotherapy-induced cellular stress and damage.

-

DNA Sensing: Docetaxel-induced mitotic errors can lead to the formation of micronuclei, whose rupture releases DNA into the cytoplasm.[12] This cytosolic DNA is recognized by the sensor protein cGAS.

-

cGAMP Synthesis: Upon binding DNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[12][13]

-

STING Activation: cGAMP binds to and activates STING, a protein located on the endoplasmic reticulum membrane.[12][13]

-

TBK1/IRF3 Phosphorylation: Activated STING translocates from the ER to the Golgi, where it recruits and activates the kinase TBK1. TBK1 then phosphorylates the transcription factor IRF3.[12]

-

Type I Interferon Production: Phosphorylated IRF3 dimerizes, enters the nucleus, and drives the transcription of genes encoding for Type I interferons (IFNs) and other pro-inflammatory cytokines.[13] This cytokine release helps to recruit immune cells like cytotoxic T-cells and natural killer (NK) cells to the tumor, potentiating an anti-tumor immune response.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the intracellular trafficking of this compound.

Protocol 1: SORT1 Binding Assay (Cell-Based ELISA)

This protocol determines the binding of this compound's targeting peptide to SORT1 expressed on the cell surface.

Materials:

-

SORT1-positive cells (e.g., MDA-MB-231)

-

96-well cell culture plates

-

Fluorescently labeled TH19P01 peptide or primary antibody against the peptide

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Wash buffer (PBS)

-

Fixative (e.g., 4% Paraformaldehyde in PBS)

-

HRP-conjugated secondary antibody (if using a primary antibody)

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed SORT1-positive cells into a 96-well plate at a density of 1-2 x 10⁴ cells/well and culture overnight to allow adherence.

-

Blocking: Wash cells gently with cold PBS. Block non-specific binding by adding 200 µL of blocking buffer to each well and incubating for 1 hour at 4°C.

-

Ligand Incubation: Prepare serial dilutions of the labeled TH19P01 peptide (or this compound) in blocking buffer.

-

Remove blocking buffer and add 100 µL of the diluted ligand to the wells. Incubate for 1 hour at 4°C to allow binding but prevent internalization.

-

Washing: Wash the plate 3-5 times with cold PBS to remove unbound ligand.

-

Detection (for unlabeled ligand):

-

Add a primary antibody against the TH19P01 peptide and incubate for 1 hour at 4°C.

-

Wash 3-5 times with cold PBS.

-

Add HRP-conjugated secondary antibody and incubate for 30 minutes at 4°C.

-

Wash 3-5 times with cold PBS.

-

-

Signal Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 5-15 minutes.

-

Stop Reaction: Add 50 µL of stop solution to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the amount of bound ligand. Data can be used to calculate the half-maximal effective concentration (EC₅₀).[6]

Protocol 2: Internalization and Lysosomal Co-localization Assay (Confocal Microscopy)

This protocol visualizes the uptake of this compound and its trafficking to lysosomes.

Materials:

-

SORT1-positive cells

-

Glass-bottom dishes or coverslips

-

Fluorescently labeled this compound (e.g., Alexa Fluor 488-TH19P01)

-

LysoTracker™ Red DND-99 (or antibody against Lamp-1)

-

Hoechst 33342 nuclear stain

-

Fixation and Permeabilization Solution (if using antibodies)

-

Mounting medium

-

Confocal microscope

Procedure:

-

Cell Seeding: Seed cells onto glass-bottom dishes and allow them to adhere for 24-48 hours.

-

Live-Cell Lysosome Staining: If using LysoTracker, add it to the culture medium at the recommended concentration and incubate at 37°C for 30-60 minutes.

-

Internalization: Add fluorescently labeled this compound to the cells at a final concentration of ~5 µg/mL.

-

Incubate the cells at 37°C in a CO₂ incubator. Create samples for different time points (e.g., 0, 15, 30, 60 minutes). A 0-minute control should be kept on ice to show surface binding only.[5]

-

Washing & Staining:

-

At each time point, wash the cells three times with cold PBS to stop internalization and remove unbound conjugate.

-

Stain nuclei with Hoechst 33342 for 10 minutes.

-

Wash again with PBS.

-

-

Fixation (Optional, for Antibody Staining): If staining for Lamp-1 post-internalization, fix and permeabilize the cells according to standard protocols before adding the primary anti-Lamp-1 antibody, followed by a fluorescently-conjugated secondary antibody.[6]

-

Imaging: Add fresh medium or mounting medium to the dishes. Image the cells using a confocal microscope, capturing separate channels for the labeled this compound (e.g., green), lysosomes (e.g., red), and nuclei (e.g., blue).

-

Analysis: Merge the images and analyze for co-localization (yellow puncta in the merged image) between the this compound and lysosomal markers. Quantitative analysis can be performed using software to calculate co-localization coefficients (e.g., Pearson's Correlation Coefficient).[14]

Protocol 3: Subcellular Fractionation and Quantification of Intracellular Docetaxel (LC-MS/MS)

This protocol isolates cellular compartments to quantify the amount of released docetaxel in the cytoplasm.

Materials:

-

Treated and untreated SORT1-positive cells

-

Fractionation buffer (e.g., hypotonic buffer with protease inhibitors)

-

Dounce homogenizer or syringe with a narrow-gauge needle

-

Microcentrifuge and ultracentrifuge

-

Reagents for protein quantification (e.g., BCA assay)

-

Acetonitrile (ACN) or other organic solvent for extraction

-

Internal standard (e.g., paclitaxel)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Cell Culture and Treatment: Culture a large number of cells (e.g., 1-5 x 10⁷) and treat with this compound for a desired time (e.g., 4, 8, 24 hours).

-

Cell Harvesting: Harvest cells, wash thoroughly with cold PBS to remove extracellular drug, and determine the cell count and volume.

-

Lysis: Resuspend the cell pellet in ice-cold hypotonic fractionation buffer and allow cells to swell on ice for 15-20 minutes.

-

Lyse the cells by passing the suspension through a 27-gauge needle 10-15 times or using a Dounce homogenizer.

-

Nuclear Fraction Isolation: Centrifuge the lysate at ~700 x g for 5 minutes at 4°C. The pellet contains the nuclei.

-

Cytoplasmic & Membrane Fraction Separation: Transfer the supernatant to a new tube. Centrifuge at ~10,000 x g for 10 minutes at 4°C to pellet heavy membranes (including mitochondria).

-

Transfer the resulting supernatant (cytosolic fraction) to a new tube. This fraction contains the released docetaxel.

-

Protein Quantification: Measure the protein concentration in the cytosolic fraction to normalize the drug amount.

-

Drug Extraction:

-

To a known volume of the cytosolic fraction, add an internal standard.

-

Add 3-4 volumes of cold ACN to precipitate proteins and extract the drug.

-

Vortex and centrifuge at high speed (>12,000 x g) for 10 minutes.

-

-

Sample Preparation for LC-MS/MS: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.[15]

-

LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use a validated method to separate and quantify docetaxel based on its mass-to-charge ratio and fragmentation pattern.[16][17] Calculate the intracellular concentration based on the calibration curve and normalize to cell number or protein content.

References

- 1. pharmacytimes.com [pharmacytimes.com]

- 2. TH1902, a new docetaxel-peptide conjugate for the treatment of sortilin-positive triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Peptide-Drug Conjugate TH1902: A New Sortilin Receptor-Mediated Cancer Therapeutic against Ovarian and Endometrial Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cosmobiousa.com [cosmobiousa.com]

- 5. adcreview.com [adcreview.com]

- 6. Generation and Characterization of SORT1-Targeted Antibody–Drug Conjugate for the Treatment of SORT1-Positive Breast Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Endocytosis - Wikipedia [en.wikipedia.org]

- 8. Transport into the Cell from the Plasma Membrane: Endocytosis - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Mechanisms for sorting ligands and receptors following endocytosis [fao.org]

- 10. This compound Zendusortide (TH1902) triggers the cGAS/STING pathway and potentiates anti-PD-L1 immune-mediated tumor cell killing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. frontiersin.org [frontiersin.org]

- 12. d-nb.info [d-nb.info]

- 13. Frontiers | The activation of cGAS-STING pathway offers novel therapeutic opportunities in cancers [frontiersin.org]

- 14. A practical guide to evaluating colocalization in biological microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. api.unil.ch [api.unil.ch]

- 17. researchgate.net [researchgate.net]

Sudocetaxel's Impact on Cancer Stem Cell Populations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sudocetaxel zendusortide (also known as TH1902) is a novel peptide-drug conjugate (PDC) that represents a targeted approach to cancer therapy. It is comprised of a proprietary peptide designed to bind to the sortilin (SORT1) receptor, which is overexpressed in various cancer types, linked to the cytotoxic chemotherapeutic agent docetaxel. This targeted delivery system aims to increase the concentration of the cytotoxic payload within cancer cells while minimizing systemic toxicity. Preclinical studies have indicated that this compound is effective against several SORT1-positive solid tumors, including triple-negative breast cancer, ovarian cancer, and endometrial cancer.[1] Notably, early research suggests that this compound can induce apoptosis and cell-cycle arrest in cancer stem cells (CSCs), a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies.[1]

This technical guide provides an in-depth overview of the current understanding of this compound's impact on cancer stem cell populations. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide also incorporates data on its parent compound, docetaxel, to provide a foundational understanding of the potential mechanisms and effects on CSCs. It is important to note that while docetaxel's effects provide a valuable proxy, the unique delivery mechanism and properties of this compound may lead to different biological outcomes.

Core Mechanism of Action

The cytotoxic component of this compound is docetaxel, a member of the taxane family of drugs. Docetaxel's primary mechanism of action is the disruption of microtubule dynamics. It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing depolymerization. This leads to the formation of stable, non-functional microtubule bundles, which in turn disrupts the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

This compound leverages the overexpression of the SORT1 receptor on cancer cells for targeted delivery. The peptide component of this compound binds to SORT1, facilitating the internalization of the conjugate. This targeted approach is designed to enhance the therapeutic index of docetaxel.

Impact on Cancer Stem Cell Populations: Quantitative Data

Specific quantitative data on the effect of this compound on cancer stem cell populations is limited in publicly available literature. However, studies on its active payload, docetaxel, provide insights into its potential impact.

Table 1: Effect of Docetaxel on CD44+/CD24- Cancer Stem Cell Marker Expression

| Cancer Type | Cell Line / Patient Cohort | Treatment | Effect on CD44+/CD24- Population | Reference |

| Breast Cancer | Not specified (in microfluidic flow) | 3 nM Docetaxel (continuous delivery) | Decrease from 46.54 ± 3.1% to 22.58 ± 0.4% | [2] |

| Breast Cancer | 16 patients (neoadjuvant chemotherapy) | Doxorubicin/pemetrexed followed by docetaxel OR doxorubicin/cyclophosphamide followed by docetaxel | Decrease from an average of 8.7% to 1.1% | [3] |

| Prostate Cancer | PC-3 and DU-145 derived docetaxel-resistant cells | Chronic docetaxel exposure | Higher CD44+ population in resistant cells compared to parental cells | [4] |

Table 2: Effect of Docetaxel on Other Cancer Stem Cell Markers and Properties

| Cancer Type | Cell Line | Treatment | Effect | Reference |

| Ovarian Cancer | SKOV3 and A2780 | Docetaxel | Formation of Polyploid Giant Cancer Cells (PGCCs) with a 1.57 to 4.81-fold increase in OCT4 mRNA levels. | [5] |

| Breast Cancer | MCF-7 | Docetaxel with phytol or thymol | Greater downregulation of CD133, CD44, and ABCB1 compared to docetaxel alone. | [6][7] |

| Breast Cancer | SUM149 and SUM159 | Docetaxel (IC50) in combination with GSK461364 | Reduction in primary tumorsphere formation. | [8] |

Experimental Protocols

The following are generalized methodologies for key experiments used to assess the impact of cytotoxic agents like docetaxel on cancer stem cells. Specific parameters for this compound would need to be optimized based on its unique properties.

Flow Cytometry for Cancer Stem Cell Marker Analysis

This protocol is used to identify and quantify the percentage of cells expressing specific CSC surface markers, such as the CD44+/CD24- phenotype.

-

Cell Preparation: Harvest single-cell suspensions from cell cultures or dissociated tumors.

-

Staining: Incubate cells with fluorescently conjugated antibodies against CSC markers (e.g., FITC-conjugated anti-CD44 and PE-conjugated anti-CD24) and appropriate isotype controls.

-

Data Acquisition: Analyze the stained cells using a flow cytometer.

-

Gating and Analysis: Gate on the viable cell population and then analyze the expression of the CSC markers to determine the percentage of the target population (e.g., CD44+/CD24-).

Tumorsphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells, a key functional characteristic.

-

Cell Seeding: Plate a single-cell suspension at a low density (e.g., 20,000 cells/well) in ultra-low attachment plates.

-

Culture Medium: Use a serum-free medium supplemented with growth factors such as EGF and bFGF.

-

Treatment: Add the therapeutic agent (e.g., this compound or docetaxel) at desired concentrations.

-

Incubation: Culture the cells for a period of 7-14 days to allow for sphere formation.

-

Quantification: Count the number and measure the size of the tumorspheres formed in each condition. The tumorsphere formation efficiency can be calculated as (number of spheres / number of cells seeded) x 100%.[9]

In Vivo Tumorigenicity Assay

This assay evaluates the ability of cancer stem cells to initiate tumor growth in an in vivo model, typically immunocompromised mice.

-

Cell Preparation: Prepare serial dilutions of the cancer cell population (treated and untreated).

-

Injection: Subcutaneously inject the cells into immunocompromised mice.

-

Tumor Monitoring: Monitor the mice for tumor formation and measure tumor volume over time.

-

Data Analysis: Determine the tumor-initiating frequency of the treated versus untreated cell populations.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Docetaxel in Cancer Stem-Like Cells

Research into docetaxel's effects on cancer stem-like cells has implicated several signaling pathways. The Hippo-YAP pathway has been shown to be elevated in docetaxel-resistant prostate cancer cells with a high CD44+ population.[4] The PI3K/AKT pathway is also suggested to be involved in the response of hepatocellular carcinoma stem cells to docetaxel.

Caption: Hippo-YAP signaling pathway implicated in docetaxel-resistant prostate cancer.

Caption: PI3K/AKT pathway modulation by docetaxel in hepatocellular carcinoma stem cells.

Experimental and Logical Workflows

References

- 1. This compound Zendusortide (TH1902) triggers the cGAS/STING pathway and potentiates anti-PD-L1 immune-mediated tumor cell killing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Reduction of CD44(+)/CD24(-) breast cancer cells by conventional cytotoxic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Polyploid giant cancer cells induced by Docetaxel exhibit a senescence phenotype with the expression of stem cell markers in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. In vitro Tumorsphere Formation Assays - PMC [pmc.ncbi.nlm.nih.gov]

Beyond the Spindle: An In-depth Technical Guide to the Non-Tubulin Molecular Targets of Sudocetaxel

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular targets of Sudocetaxel, a novel taxane derivative, extending beyond its classical mechanism of tubulin polymerization. While this compound retains the core microtubule-stabilizing activity of its parent compound, docetaxel, recent research has unveiled a distinct and potent mechanism of action involving the activation of the innate immune system. This guide will delve into the signaling pathways, quantitative effects, and experimental methodologies that define these non-canonical targets, offering valuable insights for researchers in oncology and drug development.

The cGAS/STING Pathway: A Novel Frontier for this compound's Anti-Tumor Activity

Recent preclinical studies have identified the activation of the cGAS/STING (cyclic GMP-AMP synthase/stimulator of interferon genes) pathway as a key molecular event triggered by this compound Zendusortide (also known as TH1902), a peptide-drug conjugate of this compound. This finding positions this compound as not only a cytotoxic agent but also as an immunomodulatory compound capable of transforming "cold" tumors into "hot," immune-responsive microenvironments.

The proposed mechanism involves the intracellular release of the docetaxel payload from the this compound conjugate, which, in addition to causing mitotic arrest, leads to the formation of micronuclei containing cytosolic DNA. This mislocalized DNA is detected by cGAS, which then synthesizes the second messenger cGAMP. cGAMP, in turn, binds to and activates STING on the endoplasmic reticulum, initiating a signaling cascade that culminates in the production of type I interferons and other pro-inflammatory cytokines.

This immune activation leads to a significant increase in the infiltration of immune cells into the tumor, including cytotoxic T lymphocytes and natural killer (NK) cells, as evidenced by elevated levels of perforin, granzyme B, and caspase-3 in the tumor microenvironment.[1][2][3][4] The activation of the cGAS/STING pathway also results in the upregulation of MHC-I and PD-L1 expression on tumor cells, providing a strong rationale for combination therapies with immune checkpoint inhibitors.[1][2][3][4]

Signaling Pathway Diagram

References

- 1. This compound Zendusortide (TH1902) triggers the cGAS/STING pathway and potentiates anti-PD-L1 immune-mediated tumor cell killing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound Zendusortide (TH1902) triggers the cGAS/STING pathway and potentiates anti-PD-L1 immune-mediated tumor cell killing [frontiersin.org]

- 3. This compound Zendusortide (TH1902) triggers the cGAS/STING pathway and potentiates anti-PD-L1 immune-mediated tumor cell killing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Protocol for Sudocetaxel In Vitro Cytotoxicity Assays in MDA-MB-231 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sudocetaxel zendusortide (also known as TH1902) is a first-in-class peptide-drug conjugate (PDC) being investigated for cancer therapy.[1][2] It is designed to specifically target tumors that express the sortilin (SORT1) receptor.[3] The conjugate consists of a SORT1-targeting peptide linked to the cytotoxic agent docetaxel.[4] This targeted delivery system aims to increase the concentration of docetaxel within cancer cells, thereby enhancing its anti-tumor activity and improving tolerability.[3] The MDA-MB-231 cell line, a model for triple-negative breast cancer (TNBC), is a relevant in vitro system for evaluating the efficacy of this compound, as preclinical studies have demonstrated its potent effects in TNBC models.[5][6] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound in MDA-MB-231 cells.

Mechanism of Action

This compound zendusortide's mechanism of action involves a multi-step process that leverages the overexpression of the SORT1 receptor on cancer cells.[4] The peptide component of the conjugate binds to the SORT1 receptor on the cell surface, leading to rapid internalization of the entire PDC via the endosomal/lysosomal pathway.[4] Inside the cell, the linker connecting the peptide and the drug is cleaved by lysosomal enzymes, releasing the docetaxel payload directly into the cytoplasm.[3][4] The released docetaxel then exerts its cytotoxic effect by binding to microtubules, promoting their polymerization and stabilization. This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptotic cell death.[5] This targeted approach allows this compound to bypass certain drug resistance mechanisms, such as the MDR1 efflux pump.[4]

Data Presentation: Cytotoxicity of Docetaxel in MDA-MB-231 Cells

The following table summarizes the 50% inhibitory concentration (IC50) values for docetaxel, the active payload of this compound, in MDA-MB-231 cells as reported in the literature. These values can serve as a reference for designing dose-response experiments.

| IC50 Value (nM) | Assay Type | Treatment Duration (hours) | Reference |

| 2.6 ± 0.62 | MTT Assay | 24 | [7] |

| 2.2 ± 0.28 | MTT Assay | 48 | [7] |

| ~3.5 | Crystal Violet | 48 | [8] |

| ~10 | MTT Assay | 48 | [9] |

| Not specified | MTT Assay | 72 | [10] |

Note: IC50 values can vary between laboratories due to differences in cell passage number, media supplements, and specific assay conditions.

Experimental Protocols

Two common methods for assessing in vitro cytotoxicity are provided below: the colorimetric MTT assay and the more sensitive, luminescent CellTiter-Glo® assay.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is adapted from established methods for assessing docetaxel cytotoxicity in MDA-MB-231 cells.[11][12][13]

A. Materials and Reagents

-

MDA-MB-231 cells (ATCC® HTB-26™)

-

RPMI-1640 Medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

This compound (or Docetaxel as a control)

-

Dimethyl sulfoxide (DMSO), sterile-filtered

-

MTT reagent (5 mg/mL in sterile PBS)

-

Sterile 96-well flat-bottom cell culture plates

-

Microplate reader capable of measuring absorbance at 570 nm

B. Cell Culture

-

Culture MDA-MB-231 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.[12]

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.[14]

-

Passage cells upon reaching 80-85% confluency using Trypsin-EDTA.[14]

C. Assay Procedure

-

Cell Seeding: Harvest MDA-MB-231 cells and resuspend them in fresh culture medium. Perform a cell count and adjust the density. Seed 5,000 to 10,000 cells per well in 100 µL of medium into a 96-well plate.[11][15]

-

Adherence: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

-

Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the final desired concentrations. It is recommended to perform a wide range of concentrations (e.g., 0.1 nM to 1000 nM) for the initial characterization.

-

Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and untreated control wells.

-

Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).[7]

-

MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[15]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

Solubilization: Carefully remove the MTT-containing medium from the wells. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[12]

-

Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[16]

D. Data Analysis

-

Subtract the average absorbance of the blank wells (medium + MTT + DMSO) from all other readings.

-

Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

-

Plot the % Viability against the logarithm of the drug concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells, and is known for its high sensitivity and speed.[17][18]

A. Materials and Reagents

-

All materials from Protocol 1 (except MTT and its solvent)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Sterile, opaque-walled 96-well plates (to minimize luminescence signal cross-talk)

-

Luminometer or a microplate reader with luminescence detection capabilities

B. Assay Procedure

-

Cell Seeding & Treatment: Follow steps C1 through C5 from the MTT assay protocol, using opaque-walled plates. The final volume in each well before adding the reagent should be 100 µL.

-

Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[19]

-

Equilibration: After the treatment incubation period, allow the plate to equilibrate to room temperature for approximately 30 minutes.[18]

-

Reagent Addition: Add 100 µL of the prepared CellTiter-Glo® Reagent to each well.[18]

-

Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[20] Then, let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19]

-

Measurement: Record the luminescence using a plate reader.

C. Data Analysis

-

Subtract the average luminescence of the background control wells (medium without cells + reagent) from all other readings.

-

Calculate the percentage of cell viability as follows: % Viability = (Luminescence of Treated Cells / Luminescence of Vehicle Control Cells) * 100

-

Determine the IC50 value as described in step D4 of the MTT protocol.

Mandatory Visualizations

References

- 1. Theratechnologies Announces Publication in Frontiers in Immunology that Deepens Understanding of this compound Zendusortide (TH1902) Molecular Mechanism of Action | santé log [santelog.com]

- 2. Theratechnologies Announces Publication in Frontiers in Immunology that Deepens Understanding of this compound Zendusortide (TH1902) Molecular Mechanism of Action | Financial Post [financialpost.com]

- 3. adcreview.com [adcreview.com]

- 4. pharmacytimes.com [pharmacytimes.com]

- 5. Frontiers | this compound Zendusortide (TH1902) triggers the cGAS/STING pathway and potentiates anti-PD-L1 immune-mediated tumor cell killing [frontiersin.org]

- 6. This compound Zendusortide (TH1902) triggers the cGAS/STING pathway and potentiates anti-PD-L1 immune-mediated tumor cell killing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cjmb.org [cjmb.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 4.11. Cell Viability Assay [bio-protocol.org]

- 12. In vitro anticancer effect [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. genome.ucsc.edu [genome.ucsc.edu]

- 15. Investigation of cytotoxic effect and action mechanism of a synthetic peptide derivative of rabbit cathelicidin against MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 16. files.eric.ed.gov [files.eric.ed.gov]

- 17. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ch.promega.com [ch.promega.com]

- 19. OUH - Protocols [ous-research.no]

- 20. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]

Application Notes and Protocols for In Vivo Studies of Sudocetaxel in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo dosing and administration schedule for Sudocetaxel (also known as TH1902 or this compound Zendusortide) in various xenograft models based on available preclinical data. The included protocols are intended to serve as a guide for designing and executing in vivo efficacy studies.

Introduction to this compound

This compound is a novel peptide-drug conjugate (PDC) that targets the sortilin (SORT1) receptor, which is overexpressed in a variety of solid tumors, including triple-negative breast cancer (TNBC), ovarian cancer, and endometrial cancer. By targeting SORT1, this compound aims to deliver its cytotoxic payload, docetaxel, directly to cancer cells, thereby enhancing anti-tumor efficacy and potentially reducing systemic toxicity compared to unconjugated docetaxel.

Summary of In Vivo Dosing and Administration in Xenograft Models

The following tables summarize the reported in vivo dosing and administration schedules for this compound in various cell line-derived xenograft (CDX) models.

Table 1: this compound Monotherapy in Xenograft Models

| Cancer Type | Cell Line | Mouse Strain | This compound Dose (mg/kg) | Administration Route | Dosing Schedule | Efficacy Outcome |

| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 | Immunocompromised Nude Mice | 35 | IV Bolus | Weekly for 3 or 6 cycles | Complete tumor regression observed for >40 days after last treatment.[1] |

| Triple-Negative Breast Cancer (TNBC) | HCC-70 | Murine Xenograft | Not Specified | IV | Not Specified | Greater tumor regression than docetaxel.[2][3] |

| Ovarian Cancer | ES-2 | Immunodeficient Mice | 35 | IV | Weekly | 78% decrease in tumor size after 2 weeks.[4] |

| Ovarian Cancer | SKOV3 | Immunodeficient Mice | 35 | IV | Weekly | Tumor growth stopped and regression induced.[4][5] |

| Ovarian Cancer Stem-like Cells (hOvCSC) | Celprogen | Immunosuppressed Nude Mice | Not Specified (equivalent to 15 mg/kg docetaxel) | IV Bolus | Weekly for 3 cycles | ~80% tumor growth inhibition.[6][7][8][9] |

| Endometrial Cancer | AN3-CA | Immunodeficient Mice | 35 | IV | Weekly | Prolonged tumor regression compared to docetaxel.[4][5] |

| Endometrial Cancer | AN3-CA | Immunodeficient Mice | 8.75 | IV | Weekly | 73% tumor growth inhibition.[4] |

Table 2: this compound in Combination Therapy

| Cancer Type | Cell Line | Mouse Strain | This compound Dose (mg/kg) | Combination Agent(s) | Administration Route | Dosing Schedule | Efficacy Outcome |

| Ovarian Cancer | A-2780 | Not Specified | 23 | Carboplatin | IV (this compound), IP (Carboplatin) | Not Specified | Better efficacy than taxane-carboplatin combinations.[4] |

| Ovarian Cancer Stem-like Cells (hOvCSC) | Celprogen | Immunosuppressed Nude Mice | Not Specified | Carboplatin | IV (this compound), IP (Carboplatin) | Weekly for 3 cycles | Enhanced therapeutic efficacy.[6] |

Experimental Protocols

The following are detailed protocols for conducting in vivo efficacy studies with this compound in xenograft models. These protocols are based on published preclinical studies and general best practices.

Drug Formulation and Preparation

Objective: To prepare this compound and control agents for in vivo administration.

Materials:

-

This compound (TH1902)

-

Docetaxel (for control group)

-

Tween 80

-

5% Dextrose in Water (D5W)

-

Ethanol

-

Sterile, pyrogen-free water for injection

-

Sterile vials and syringes

Protocol:

-

This compound (TH1902) Formulation:

-

Prepare a stock solution of this compound by solubilizing it at 10 mg/mL in a vehicle of 10% Tween 80 in D5W (pH 4.3, w/v).

-

On the day of administration, further dilute the stock solution with D5W to achieve the final desired concentration for injection.

-

-

Docetaxel (Control) Formulation:

-

Prepare a stock solution of docetaxel by solubilizing it at 25 mg/mL in a vehicle of 50% ethanol and 50% Tween 80 (v/v).

-

On the day of administration, further dilute the stock solution with D5W to the final desired concentration.

-

-

Vehicle Control Formulation:

-

Prepare a vehicle control solution that mimics the final dilution of the highest dose of the this compound formulation, containing the same concentrations of Tween 80 and D5W.

-

Cell Line-Derived Xenograft (CDX) Model Establishment

Objective: To establish subcutaneous tumors from human cancer cell lines in immunocompromised mice.

Materials:

-

Human cancer cell lines (e.g., MDA-MB-231, ES-2, AN3-CA)

-

Immunocompromised mice (e.g., Nude, SCID, NOD-SCID)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Matrigel (optional, can enhance tumor take rate)

-

Sterile syringes and needles (27-30 gauge)

Protocol:

-

Cell Culture: Culture cancer cells in their recommended complete medium until they reach 80-90% confluency.

-

Cell Harvesting:

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete medium and centrifuge the cell suspension.

-

Wash the cell pellet with sterile PBS and resuspend in PBS or serum-free medium at a concentration of 5 x 107 cells/mL. Keep the cell suspension on ice.

-

-

Tumor Inoculation:

-

Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

-

For subcutaneous injection, gently pinch the skin on the flank of the mouse.

-

Inject 100 µL of the cell suspension (containing 5 x 106 cells) subcutaneously. If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice before injection.

-

Monitor the mice for tumor growth.

-

Dosing and Administration

Objective: To administer this compound and control agents to tumor-bearing mice.

Materials:

-

Tumor-bearing mice (tumor volume ~100-150 mm³)

-

Prepared drug and vehicle solutions

-

Appropriate syringes and needles for the chosen administration route (e.g., 27-30 gauge for IV tail vein injection)

-

Animal restrainer for IV injections

Protocol:

-

Treatment Initiation: Begin treatment when tumors reach a predetermined size, typically around 100-150 mm³.

-

Administration:

-

Intravenous (IV) Injection: Administer the prepared solutions via tail vein injection. The volume of injection should be based on the mouse's body weight (e.g., 10 µL/g).

-

Intraperitoneal (IP) Injection: Inject the solutions into the peritoneal cavity.

-

-

Dosing Schedule: Administer the treatments according to the planned schedule, for example, once weekly for a specified number of cycles.

Monitoring and Efficacy Evaluation

Objective: To monitor tumor growth and animal well-being to assess the efficacy of this compound.

Materials:

-

Digital calipers

-

Animal scale

Protocol:

-

Tumor Measurement: Measure the tumor dimensions (length and width) with digital calipers 2-3 times per week. Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .

-

Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of systemic toxicity.

-

Clinical Observations: Observe the animals daily for any signs of distress or toxicity.

-

Efficacy Endpoints:

-

Tumor Growth Inhibition (% TGI): Calculate % TGI using the formula: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .

-

Tumor Regression: Note any decrease in tumor size from the baseline measurement.

-

Survival: Monitor the survival of the animals.

-

-

Study Termination: Euthanize the animals when tumors reach a predetermined maximum size (e.g., 2000 mm³) or if they show signs of significant distress, in accordance with institutional animal care and use committee (IACUC) guidelines.

Patient-Derived Xenograft (PDX) Models

While specific preclinical data for this compound in PDX models are not yet publicly available, these models are highly valuable for translational research. The following is a general protocol that can be adapted for evaluating this compound in PDX models.

PDX Model Establishment and Drug Testing Workflow

Caption: General workflow for this compound efficacy testing in PDX models.

Signaling Pathway and Mechanism of Action

This compound's mechanism of action involves targeting the SORT1 receptor, which is highly expressed on the surface of various cancer cells.

Caption: Proposed mechanism of action for this compound.

These application notes and protocols are intended to provide a foundation for in vivo studies of this compound. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare.

References

- 1. This compound Zendusortide (TH1902) triggers the cGAS/STING pathway and potentiates anti-PD-L1 immune-mediated tumor cell killing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TH1902, a new docetaxel‐peptide conjugate for the treatment of sortilin‐positive triple‐negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TH1902, a new docetaxel-peptide conjugate for the treatment of sortilin-positive triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. The TH1902 Docetaxel Peptide-Drug Conjugate Inhibits Xenografts Growth of Human SORT1-Positive Ovarian and Triple-Negative Breast Cancer Stem-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The TH1902 Docetaxel Peptide-Drug Conjugate Inhibits Xenografts Growth of Human SORT1-Positive Ovarian and Triple-Negative Breast Cancer Stem-like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Application Note and Protocols for the Quantification of Docetaxel and its Metabolites in Plasma using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docetaxel is a widely used anti-neoplastic agent in the treatment of various cancers, including breast, lung, and prostate cancer. Therapeutic drug monitoring of docetaxel and the characterization of its metabolic profile are crucial for optimizing treatment efficacy and minimizing toxicity. This document provides a detailed application note and protocols for the simultaneous quantification of docetaxel and its primary metabolites in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methods offer high sensitivity, selectivity, and accuracy, making them suitable for pharmacokinetic studies and routine clinical analysis.

Experimental Protocols

This section details the necessary procedures for sample preparation, LC-MS/MS analysis, and data processing for the quantification of docetaxel and its metabolites.

Sample Preparation: Liquid-Liquid Extraction

A commonly employed method for extracting docetaxel and its metabolites from plasma is liquid-liquid extraction (LLE). This technique offers high recovery and effectively removes many matrix interferences.

Materials:

-

Human plasma (collected in K3EDTA tubes)

-

Docetaxel and its metabolite standards (M1, M2, M3, M4)

-

Paclitaxel (Internal Standard, IS)

-

Methyl tert-butyl ether (MTBE)

-

Acetonitrile

-

Reconstitution solution (e.g., 10mM Ammonium acetate with 0.1% Formic Acid and Acetonitrile in a 60:40 ratio)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Thaw frozen plasma samples to room temperature.

-

To 100 µL of plasma, add the internal standard solution (Paclitaxel).[1][2][3]

-

Add 2 mL of MTBE as the extraction solvent.[4]

-

Vortex the mixture for 10 seconds to ensure thorough mixing.[4]

-

Centrifuge the samples at 20,000 x g for 5 minutes to separate the organic and aqueous layers.[4]

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried residue in the reconstitution solution.[4][5]

-

The sample is now ready for injection into the LC-MS/MS system.

Sample Preparation: Solid-Phase Extraction

Solid-phase extraction (SPE) is another effective method for sample clean-up and concentration of docetaxel and its metabolites from plasma.

Materials:

-

Human plasma

-

Docetaxel and its metabolite standards

-

Paclitaxel (Internal Standard, IS)

-

SPE cartridges (e.g., Cyano end-capped or Thermo Scientific™ SOLA™)[6][7]

-

Methanol

-

1% Formic acid

-

50% Methanol with 0.1% Formic acid

-

Elution solvent (e.g., Methanol with 0.1% Formic acid)[8]

-

SPE manifold

Procedure:

-

Condition the SPE cartridge with methanol followed by water.

-

Load the plasma sample (to which the internal standard has been added) onto the cartridge.

-

Wash the cartridge with 1 mL of 1% formic acid to remove polar interferences.[8]

-

Wash the cartridge with 1 mL of 50% methanol containing 0.1% formic acid.[8]

-

Elute docetaxel, its metabolites, and the internal standard with methanol containing 0.1% formic acid.[8]

-

Evaporate the eluate to dryness.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters for the analysis of docetaxel and its metabolites. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography:

-

Column: Thermo Betaseal C-18 (150x4.60 mm, 5µm) or equivalent[5]

-

Mobile Phase: A gradient or isocratic mixture of 10mM Ammonium acetate with 0.1% Formic Acid and Acetonitrile (e.g., 60:40 v/v)[5]

-

Flow Rate: 0.6 mL/min[5]

-

Injection Volume: 25 µL[5]

-

Column Temperature: 40°C[5]

-

Run Time: Approximately 5 minutes[5]

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)[1][2][3]

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (example):

Data Presentation

The quantitative performance of the LC-MS/MS method for docetaxel and its metabolites is summarized in the tables below. These values are representative of typical validated methods.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Docetaxel | 0.2 - 100[5] | > 0.99[5] |

| Metabolites (M1, M2, M3, M4) | 0.5 - 1000[1][2][3] | > 0.99 |

Table 2: Precision and Accuracy

| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |

| Docetaxel | 5 | < 6.7%[10] | < 6.7%[10] | ± 9.0%[10] |

| 20 | < 6.7%[10] | < 6.7%[10] | ± 9.0%[10] | |

| 200 | < 6.7%[10] | < 6.7%[10] | ± 9.0%[10] | |

| 2000 | < 6.7%[10] | < 6.7%[10] | ± 9.0%[10] | |

| Metabolites | LLOQ | ≤ 17.6%[11] | ≤ 17.6%[11] | ± 7.7%[11] |

| MQC | ≤ 17.6%[11] | ≤ 17.6%[11] | ± 7.7%[11] | |

| HQC | ≤ 17.6%[11] | ≤ 17.6%[11] | ± 7.7%[11] |

Table 3: Recovery and Matrix Effect

| Analyte | Extraction Recovery (%) |

| Docetaxel | 78.0 ± 5.8% (LLE)[6] |

| 109% (SPE)[7] | |

| Metabolites | > 90% (LLE)[1][3] |

Note: Matrix effect should be evaluated during method validation to ensure that co-eluting endogenous components do not affect the ionization of the analytes.

Visualizations

Experimental Workflow

References

- 1. Quantification of docetaxel and its main metabolites in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Bio-analysis of docetaxel and hydroxylated metabolites in human plasma by high-performance liquid chromatography and automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tools.thermofisher.cn [tools.thermofisher.cn]

- 8. Determination of total and unbound docetaxel in plasma by ultrafiltration and UPLC-MS/MS: application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A rapid and sensitive LC/ESI-MS/MS method for quantitative analysis of docetaxel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantification of docetaxel and its metabolites in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodology for Assessing SORT1 Receptor Expression in Tumor Tissue: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sortilin (SORT1) is a transmembrane glycoprotein that plays a crucial role in protein internalization, sorting, and trafficking.[1] Emerging evidence highlights its significant role in cancer, where it is often overexpressed compared to healthy tissues.[2][3] This differential expression makes SORT1 an attractive therapeutic target for cancer drug development, including peptide-drug conjugates (PDCs).[1][2] Accurate and robust methodologies for assessing SORT1 expression in tumor tissues are therefore critical for both basic research and clinical development.

This document provides detailed application notes and protocols for the most common techniques used to evaluate SORT1 receptor expression at both the protein and mRNA levels in tumor samples.

Key Methodologies for SORT1 Expression Analysis

The assessment of SORT1 expression in tumor tissue can be approached through various techniques, each providing unique insights into its presence and localization. The primary methods include:

-

Immunohistochemistry (IHC): For localizing SORT1 protein expression within the tumor microenvironment and assessing its cellular distribution.

-

In Situ Hybridization (ISH): For detecting and localizing SORT1 mRNA within the histological context of the tumor tissue.

-

Quantitative Real-Time PCR (qPCR): For quantifying SORT1 mRNA expression levels in bulk tumor tissue.

-

Western Blotting: For detecting and quantifying total SORT1 protein levels in tumor tissue lysates.

Data Presentation: Quantitative Analysis of SORT1 Expression

Several studies have quantified SORT1 expression across various tumor types, primarily using Immunohistochemistry (IHC) with an H-score. The H-score is a semi-quantitative method that considers both the intensity of staining and the percentage of stained cells, typically ranging from 0 to 300.[4]

| Tumor Type | Number of Evaluable Cores | Percentage of Cores with H-score ≥ 100 | Average H-Score | Reference |

| Endometrial Cancer | 1394 (across 19 cancer types) | High | Not specified | [4] |

| Ovarian Cancer | 45 (malignant tumors) | >75% | Not specified | [5] |

| Colorectal Cancer | Not specified | High | Not specified | [1] |

| Triple-Negative Breast Cancer | Not specified | High | Not specified | [1] |

| Pancreatic Cancer | Not specified | High | Not specified | [1] |

| Skin Melanoma | Not specified | High | Not specified | [4] |

Note: This table summarizes available quantitative data. "High" indicates that the source reported high expression without specifying a precise percentage or H-score.

Experimental Protocols

Immunohistochemistry (IHC) Protocol for SORT1

IHC is a powerful technique to visualize SORT1 protein expression and localization within the context of tumor architecture.[6]

Workflow for SORT1 Immunohistochemistry

Caption: Workflow for SORT1 Immunohistochemistry (IHC) staining.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm)

-

Xylene and graded ethanol series

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide solution (3%)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody: Anti-SORT1 antibody (validated for IHC)[7][8][9]

-

HRP-conjugated secondary antibody

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Incubate slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded ethanol series: 100%, 95%, 70%, 50% (2 minutes each).

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Peroxidase Blocking:

-

Incubate slides in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.

-

Rinse with PBS (3 x 5 minutes).

-

-

Blocking:

-

Incubate slides with blocking buffer for 30-60 minutes at room temperature to block non-specific antibody binding.[6]

-

-

Primary Antibody Incubation:

-

Dilute the anti-SORT1 primary antibody in blocking buffer at the recommended concentration.

-

Incubate overnight at 4°C in a humidified chamber.[6]

-

-

Secondary Antibody Incubation:

-

Wash slides with PBS (3 x 5 minutes).

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

-

-

Detection:

-

Wash slides with PBS (3 x 5 minutes).

-

Apply DAB substrate solution and incubate until the desired brown color develops (monitor under a microscope).

-

Rinse with distilled water to stop the reaction.

-

-

Counterstaining:

-

Counterstain with hematoxylin for 1-2 minutes.

-

"Blue" the sections in running tap water.

-

-

Dehydration and Mounting:

-

Dehydrate through a graded ethanol series and xylene.

-

Mount with a permanent mounting medium.

-

-

Analysis:

-

Examine slides under a microscope.

-

Score the staining intensity and percentage of positive cells to calculate an H-score.

-

In Situ Hybridization (ISH) using RNAscope™

RNAscope™ is a highly sensitive and specific in situ hybridization technology for the detection of single RNA molecules in FFPE tissues.[12]

Workflow for SORT1 RNAscope™ In Situ Hybridization

Caption: Workflow for SORT1 RNAscope™ In Situ Hybridization.

Materials:

-

FFPE tumor tissue sections

-

RNAscope™ 2.5 HD Reagent Kit (or other appropriate kit)

-

RNAscope™ Probe - Hs-SORT1

-

RNAscope™ Control Probes (positive and negative)

-

Hematoxylin

-

Mounting medium

Procedure:

Follow the detailed protocol provided by the RNAscope™ manufacturer (Advanced Cell Diagnostics, a Bio-Techne brand). The general steps are outlined below.[13]

-

Baking and Deparaffinization: Bake slides and deparaffinize in xylene and ethanol.

-

Pretreatment: Perform a series of pretreatment steps including hydrogen peroxide treatment, target retrieval, and protease digestion to unmask the target RNA.

-

Probe Hybridization: Hybridize the SORT1 target-specific probes to the tissue sections.

-

Signal Amplification: Perform a series of amplification steps by hybridizing amplifier molecules.

-

Detection: Use a chromogenic or fluorescent detection system to visualize the signal. Each dot typically represents a single SORT1 mRNA molecule.

-

Counterstaining and Mounting: Counterstain with hematoxylin and mount the slides.

-

Analysis: Analyze the slides under a microscope to assess the quantity and distribution of SORT1 mRNA.

Quantitative Real-Time PCR (qPCR) for SORT1 mRNA

qPCR is used to measure the abundance of SORT1 mRNA transcripts in a tumor sample.[5][14]

Workflow for SORT1 Quantitative Real-Time PCR

Caption: Workflow for SORT1 Quantitative Real-Time PCR (qPCR).

Materials:

-

Fresh-frozen or FFPE tumor tissue

-

RNA extraction kit

-

DNase I

-

Reverse transcription kit

-

qPCR master mix (e.g., TaqMan or SYBR Green)

-

SORT1 specific primers and probe

-

Housekeeping gene primers and probe (for normalization)

-

qPCR instrument

Procedure:

-

RNA Extraction:

-

Homogenize the tumor tissue.

-

Extract total RNA using a commercially available kit according to the manufacturer's instructions.

-

Treat with DNase I to remove contaminating genomic DNA.

-

-

RNA Quantification and Quality Control:

-

Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

-

Assess RNA integrity (optional but recommended) using an Agilent Bioanalyzer or similar instrument.

-

-

Reverse Transcription:

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

qPCR:

-

Prepare the qPCR reaction mixture containing qPCR master mix, SORT1 primers/probe, and cDNA.

-

Prepare parallel reactions for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).[15]

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for SORT1 and the housekeeping gene.

-

Calculate the relative expression of SORT1 using the ΔΔCt method.

-

Western Blotting for SORT1 Protein

Western blotting is used to detect and quantify the total amount of SORT1 protein in a sample.[16][17]

Workflow for SORT1 Western Blotting

Caption: Workflow for SORT1 Western Blotting.

Materials:

-

Fresh-frozen tumor tissue

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody: Anti-SORT1 antibody (validated for Western Blot)[7]

-

HRP-conjugated secondary antibody

-

Loading control antibody (e.g., anti-GAPDH, anti-β-actin)

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction:

-

Protein Quantification:

-

Determine the protein concentration of the lysate using a BCA or Bradford assay.

-

-

SDS-PAGE:

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Blocking:

-

Incubate the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Antibody Incubation:

-

Incubate the membrane with the primary anti-SORT1 antibody overnight at 4°C.

-

Wash the membrane with TBST (3 x 5 minutes).

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST (3 x 5 minutes).

-

Perform a parallel incubation with a loading control antibody.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system or X-ray film.

-

-

Analysis:

-

Perform densitometry analysis to quantify the band intensity of SORT1 relative to the loading control.

-

SORT1 Signaling and Function

SORT1 is a type I transmembrane protein that functions as a multi-ligand receptor.[20] It is involved in the sorting and trafficking of a variety of proteins from the cell surface or the trans-Golgi network to endosomes and lysosomes.[3][21] In cancer, SORT1 has been implicated in promoting cell survival, proliferation, and invasion.[20][22] It can act as a co-receptor for growth factor receptors and mediate the internalization of pro-neurotrophins, which can influence cell fate.[20] The high expression of SORT1 on cancer cells is being exploited for targeted drug delivery, where a ligand for SORT1 is conjugated to a cytotoxic agent.[2]

SORT1-Mediated Internalization Pathway

Caption: SORT1-mediated internalization of ligands.

Conclusion

The methodologies described provide a comprehensive toolkit for the assessment of SORT1 expression in tumor tissues. The choice of technique will depend on the specific research question, with IHC and ISH offering valuable spatial information, while qPCR and Western blotting provide quantitative data on mRNA and protein levels, respectively. Rigorous validation and standardization of these protocols are essential for obtaining reliable and reproducible results in the context of cancer research and drug development.

References

- 1. Theratechnologies Reports Data Showing High Expression of Sortilin (SORT1) in Multiple Solid Tumors from Tissue Microarrays | Theratechnologies Inc. [theratech.com]

- 2. Targeting SORT1 To Unlock The Potential Of PeptideDrug Conjugates in Oncology [drugdiscoveryonline.com]

- 3. Sortilin 1 Promotes Hepatocellular Carcinoma Cell Proliferation and Migration by Regulating Immune Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 7. SORT1 antibody | antibody review based on formal publications [labome.com]

- 8. biocompare.com [biocompare.com]

- 9. SORT1 Monoclonal Antibody (OTI3H4) (CF813064) [thermofisher.com]

- 10. wrexham.repository.guildhe.ac.uk [wrexham.repository.guildhe.ac.uk]

- 11. antibodies.cancer.gov [antibodies.cancer.gov]

- 12. RNAscope: A Novel in Situ RNA Analysis Platform for Formalin-Fixed, Paraffin-Embedded Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. RNAscope ISH | Bio-Techne [bio-techne.com]

- 14. researchgate.net [researchgate.net]

- 15. Interrogating the Tumor Microenvironment by Deep Tissue Immunoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. origene.com [origene.com]

- 17. cdn.origene.com [cdn.origene.com]

- 18. youtube.com [youtube.com]

- 19. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sortilin is associated with breast cancer aggressiveness and contributes to tumor cell adhesion and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Effect of Sortilin1 on promoting angiogenesis and systemic metastasis in hepatocellular carcinoma via the Notch signaling pathway and CD133 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. New Peptide-Drug Conjugates for Precise Targeting of SORT1-Mediated Vasculogenic Mimicry in the Tumor Microenvironment of TNBC-Derived MDA-MB-231 Breast and Ovarian ES-2 Clear Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sudocetaxel and Anti-PD-L1 Combination Therapy in Syngeneic Mice

For Researchers, Scientists, and Drug Development Professionals